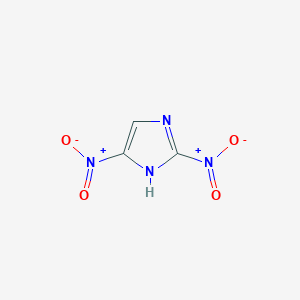
二反油酰磷脂酰乙醇胺
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including functional group transformations and the formation of carbon-carbon bonds. Techniques such as transition-metal-catalyzed C−C bond formations, ring-closing metathesis (RCM), and enantioselective addition reactions play a crucial role in constructing the molecular framework of target compounds efficiently and selectively (Fürstner & Langemann, 1997).
Molecular Structure Analysis
The molecular structure of a compound is elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, coupled with X-ray crystallography. These techniques allow for the determination of stereochemistry, functional groups, and the overall three-dimensional arrangement of atoms in the molecule.
Chemical Reactions and Properties
Understanding the reactivity and chemical behavior of a compound involves studying its interactions with different reagents under various conditions. This includes its participation in addition reactions, substitution reactions, and its behavior towards acids, bases, and oxidizing or reducing agents.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its characterization and practical application. Differential scanning calorimetry and other thermal analysis methods provide insights into phase transitions and thermal stability (McMullen & McElhaney, 1997).
科学研究应用
与磷脂酰乙醇胺膜的相互作用:Cordomí 等人 (2010) 的一项研究探讨了脂肪酸与 DEPE 膜的相互作用。这项研究对于理解结构相关的脂肪酸在生物膜中的作用非常重要,这对脂质药物设计和膜脂疗法至关重要。研究发现,脂肪酸促进了膜中 HII 相的形成,并确定了影响膜内羧酸根定位的特定特征。这些信息对于合理的脂质药物设计至关重要 (Cordomí et al., 2010).
双层到六角形相变:Epand (1985) 的另一项研究重点关注了少量其他脂质成分对二反油酰磷脂酰乙醇胺的双层到六角形相变温度的敏感性。这项研究提供了添加剂如何影响脂质相变的见解,这对于理解脂质双层和膜的结构行为非常重要 (Epand, 1985).
安全和危害
属性
IUPAC Name |
[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-XPWSMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317483 | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98168-52-6, 25637-84-7 | |
| Record name | 1,3-Dielaidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the physical properties of phospholipids influence protein kinase C activation in experimental settings?
A: The physical state of phospholipids is critical for PKC activation in vitro []. Studies have shown that phosphatidylserine, while known to be the most effective phospholipid activator of PKC, does not form typical fluid bilayer structures under standard assay conditions []. This observation suggests that the presentation of phosphatidylserine in a biologically relevant context, such as within a bilayer structure, might be crucial for optimal PKC activation. In contrast, 1:4 phosphatidylserine/phosphatidylcholine bilayer vesicles, which mimic physiological conditions, effectively support PKC activation only in the presence of diacylglycerol, underscoring the importance of both components for enzymatic activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)











